molecular formula C20H24ClN3O3 B11987050 4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B11987050
M. Wt: 389.9 g/mol
InChI Key: CPIBALKZGQLUMW-HYARGMPZSA-N
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Description

4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 3,4,5-trimethoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine typically involves the condensation of 4-chlorophenylpiperazine with 3,4,5-trimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)piperazine
  • 3,4,5-trimethoxybenzaldehyde
  • N-(4-chlorophenyl)piperazine

Uniqueness

4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine is unique due to its combination of a piperazine ring with both a 4-chlorophenyl and a 3,4,5-trimethoxyphenylmethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C20H24ClN3O3/c1-25-18-12-15(13-19(26-2)20(18)27-3)14-22-24-10-8-23(9-11-24)17-6-4-16(21)5-7-17/h4-7,12-14H,8-11H2,1-3H3/b22-14+

InChI Key

CPIBALKZGQLUMW-HYARGMPZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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